molecular formula C10H9BrO B592042 7-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one CAS No. 1260012-96-1

7-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B592042
CAS No.: 1260012-96-1
M. Wt: 225.085
InChI Key: XHDQVHPRQPQGFU-UHFFFAOYSA-N
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Description

7-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one is a brominated indanone derivative that serves as a versatile and valuable synthetic intermediate in organic chemistry and pharmaceutical research. Its structure, featuring a ketone group on a fused ring system with bromine and methyl substituents, makes it a privileged scaffold for constructing complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) . This compound is recognized for its application as a key precursor in the synthesis of indane-based frameworks commonly found in bioactive molecules . Researchers utilize this building block in medicinal chemistry programs to create potential therapeutic agents, with specific relevance to the development of compounds that target the central nervous system due to the structural properties of the indanone core . It is strictly for professional research and manufacturing purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

7-bromo-6-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-6-2-3-7-4-5-8(12)9(7)10(6)11/h2-3H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDQVHPRQPQGFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC2=O)C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method involves NBS in benzene with azobisisobutyronitrile (AIBN) as a radical initiator. The methyl group at C6 activates the aromatic ring, directing bromination to C7 via electrophilic substitution.

Procedure :

  • Substrate preparation : 6-Methyl-2,3-dihydro-1H-inden-1-one (1.0 g, 6.8 mmol) is dissolved in anhydrous benzene (20 mL).

  • Reagent addition : NBS (1.21 g, 6.8 mmol) and AIBN (10 mg, 0.06 mmol) are added sequentially.

  • Reaction progress : The mixture is stirred at 25°C for 15 hours, monitored by TLC (ethyl acetate/hexane, 1:1).

  • Workup : Benzene is removed via rotary evaporation, and the crude product is washed with water and dried under vacuum.

Yield : 90–95%.

Optimization Insights

  • Solvent selection : Benzene minimizes side reactions compared to polar solvents.

  • Catalyst loading : AIBN at 1 mol% ensures efficient radical initiation without over-bromination.

  • Temperature control : Room temperature prevents decomposition of the indanone core.

Bromine with Lewis Acid Catalysts

Alternative Approach Using Br₂/FeBr₃

For substrates resistant to radical bromination, Br₂ with FeBr₃ as a Lewis acid offers a complementary pathway:

Procedure :

  • Substrate activation : 6-Methyl-2,3-dihydro-1H-inden-1-one (1.0 g) is dissolved in dichloromethane (DCM).

  • Catalyst addition : FeBr₃ (0.1 eq) is added under nitrogen.

  • Bromination : Br₂ (1.1 eq) is added dropwise at 0°C, followed by stirring at RT for 12 hours.

  • Quenching : The reaction is quenched with Na₂S₂O₃ and extracted with DCM.

Yield : 75–80%, with minor di-brominated byproducts.

Comparative Analysis of Methods

Method Reagents Conditions Yield Purity
NBS/AIBNNBS, AIBNBenzene, RT, 15h90–95%97%
Br₂/FeBr₃Br₂, FeBr₃DCM, 0°C→RT, 12h75–80%85–90%

Key observations :

  • The NBS/AIBN method outperforms Br₂/FeBr₃ in yield and selectivity due to controlled radical propagation.

  • Br₂/FeBr₃ requires stringent temperature control to avoid polybromination.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4), yielding a white solid with a melting point of 498–500 K.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 6.64 (s, 1H, Ar-H), 3.97 (s, 3H, OCH₃), 2.89–2.84 (m, 2H, CH₂), 2.52–2.48 (m, 2H, CH₂), 2.31 (s, 3H, CH₃).

  • MS (ESI) : m/z 225.08 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 7-Bromo-6-methyl-2,3-dihydro-1H-inden-1-ol.

    Oxidation: 7-Bromo-6-methyl-2,3-dihydro-1H-inden-1-carboxylic acid.

Scientific Research Applications

7-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and other bioactive compounds.

Mechanism of Action

The mechanism of action of 7-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the carbonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 7-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one

Compound Name Substituents (Positions) Key Properties/Activities Reference ID
5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one Br (5), F (6) Enhanced polarity; potential enzyme inhibition
4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one Br (4), CH₃ (7) Altered regiochemistry; steric effects
(E)-6-hydroxy-2-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one OH (6), benzylidene (C2) Anti-inflammatory activity in macrophages
2-(3,5-Dibromo-4-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one (DDI) 3,5-Br, OH (4), benzylidene (C2) Topoisomerase IIα inhibition
2-Methyl-6-nitro-2,3-dihydro-1H-inden-1-one CH₃ (2), NO₂ (6) Electron-withdrawing nitro group; m.p. 64–66°C

Halogenated Derivatives

  • Fluorine’s electronegativity may enhance binding to enzymatic targets, whereas bromine’s bulkiness could influence steric interactions .
  • 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one (): Regioisomeric differences (Br at position 4 vs. 7) significantly alter electronic distribution and reactivity. This compound’s methyl group at position 7 may reduce steric hindrance at position 6, enabling distinct synthetic pathways .

Functionalized Derivatives with Benzylidene Groups

  • Compound 7x (): The introduction of a 4-hydroxy-3-methoxybenzylidene group at position 2 enhances anti-inflammatory activity in macrophages by modulating reactive oxygen species (ROS) production. This contrasts with the target compound, which lacks a conjugated benzylidene moiety .
  • DDI (): The dibromo-hydroxybenzylidene derivative exhibits potent Topoisomerase IIα inhibition, highlighting the synergistic effect of multiple halogens and planar aromatic extensions. The target compound’s single bromine and methyl group may limit similar activity .

Nitro and Alkyl Derivatives

  • 2-Methyl-6-nitro-2,3-dihydro-1H-inden-1-one (): The nitro group at position 6 is strongly electron-withdrawing, reducing electron density at the ketone moiety and altering reactivity in nucleophilic additions. The methyl group at position 2 provides steric shielding, unlike the target compound’s methyl at position 6 .

Biological Activity

7-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one is a compound belonging to the indanone family, characterized by its unique bicyclic structure and the presence of a bromine atom and a methyl group. This compound has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C12H11BrOC_{12}H_{11}BrO, with a molecular weight of approximately 253.14 g/mol. The compound's structure includes a ketone functional group at the 1-position of the indene ring, contributing to its reactivity and biological interactions.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed cytotoxic activity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values for these compounds ranged from 2.43 to 14.65 µM, indicating their potential as effective anticancer agents .

Table 1: Cytotoxic Activity of Related Compounds

Compound NameCell LineIC50 (µM)
Compound AMDA-MB-2312.43
Compound BHepG24.98
Compound CLLC-PK1>20

The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. For instance, in vitro studies have shown that certain derivatives can enhance caspase-3 activity, a key marker of apoptosis, suggesting that they can effectively trigger programmed cell death in cancerous cells .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for its antimicrobial properties. Compounds within this structural class have demonstrated activity against various bacterial strains. The presence of bromine enhances lipophilicity and may improve interaction with microbial targets .

Table 2: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainZone of Inhibition (mm)
Compound DE. coli24
Compound ES. aureus21
Compound FP. aeruginosa19

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
  • Microtubule Destabilization : Similar compounds have been shown to interfere with microtubule assembly, which is critical for cell division .
  • Interaction with Biomolecules : The bromine atom enhances the compound's ability to interact with various biomolecules, potentially leading to altered cellular signaling pathways.

Case Studies

A notable case study involved the synthesis and evaluation of a series of derivatives based on the indanone framework, including this compound. These studies highlighted the compound's ability to arrest the cell cycle at the G2/M phase in breast cancer cells while also demonstrating significant selectivity towards cancerous versus non-cancerous cells .

Q & A

Basic: What are the recommended synthetic routes for preparing 7-bromo-6-methyl-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be optimized?

The synthesis typically involves bromination of a methyl-substituted indanone precursor. A common approach is electrophilic aromatic bromination, where a bromine source (e.g., Br₂ with a Lewis acid like FeBr₃) is introduced to the aromatic ring. For regioselective bromination at the 7-position, steric and electronic effects of the methyl group must be considered. Radical bromination using N-bromosuccinimide (NBS) under UV light or radical initiators (e.g., AIBN) may also be viable, though reaction conditions (temperature, solvent polarity) should be optimized to minimize side products . Post-synthesis purification via column chromatography or recrystallization is critical, as residual solvents or unreacted starting materials can affect downstream applications.

Advanced: How can reaction mechanisms for bromination at the 7-position be validated, and what intermediates are involved?

Mechanistic studies require a combination of kinetic analysis, isotopic labeling, and computational modeling. For electrophilic bromination, the methyl group at the 6-position directs bromine to the para position (7-position) via electron-donating effects. Intermediate formation (e.g., σ-complexes) can be probed using low-temperature NMR or trapping experiments. Radical bromination mechanisms involve hydrogen abstraction by bromine radicals, followed by bromine addition; electron paramagnetic resonance (EPR) spectroscopy can detect radical intermediates. Comparative studies using deuterated substrates or substituent variation (e.g., replacing methyl with electron-withdrawing groups) can validate regioselectivity trends .

Basic: What analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the indanone scaffold, with deshielded carbonyl carbons (~200–210 ppm) and aromatic protons (δ 6.5–8.0 ppm). The methyl group (δ ~2.5 ppm) and bromine’s anisotropic effects aid in assigning substitution patterns.
  • Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 225) and isotopic patterns (due to bromine’s 79^{79}Br/81^{81}Br) validate molecular weight (C₁₀H₉BrO) .
  • HPLC-PDA : Purity assessment (>98%) and detection of by-products (e.g., di-brominated analogs).

Advanced: How should researchers address contradictory biological activity data in studies involving this compound?

Contradictions may arise from variations in assay conditions (e.g., cell line specificity, concentration ranges) or compound purity. To mitigate:

  • Purity Validation : Use orthogonal methods (HPLC, NMR) to confirm >95% purity.
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates.
  • Control Experiments : Test metabolites or degradation products (e.g., via accelerated stability studies).
  • Target Engagement Studies : Use biophysical methods (SPR, ITC) to confirm direct binding to proposed biological targets .

Advanced: What strategies are recommended for designing structure-activity relationship (SAR) studies with derivatives of this compound?

  • Substituent Variation : Introduce functional groups (e.g., halogens, methoxy) at the 5-, 6-, or 7-positions to probe electronic effects.
  • Stereochemical Modifications : Synthesize enantiomers (if applicable) to assess chiral center contributions to activity.
  • Proteomics/Transcriptomics : Pair SAR data with omics analyses to identify off-target effects or novel pathways.
  • Computational Docking : Predict binding modes using molecular dynamics simulations (e.g., with kinase or GPCR targets) .

Basic: What are the best practices for handling and storing this compound to ensure stability?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis.
  • Solubility : Use DMSO or DMF for stock solutions (test for precipitation under assay conditions).
  • Safety : Follow GHS guidelines for brominated compounds (e.g., wear nitrile gloves, use fume hoods) .

Advanced: How can researchers resolve discrepancies in reported solubility or stability data for this compound?

  • Solvent Screening : Test solubility in aqueous buffers (varying pH) and organic solvents (e.g., THF, acetonitrile) using nephelometry.
  • Forced Degradation Studies : Expose the compound to heat, light, or humidity, and monitor degradation via LC-MS.
  • Co-solvent Systems : Explore PEG or cyclodextrin-based formulations to enhance aqueous solubility .

Basic: What computational tools are suitable for predicting the physicochemical properties of this compound?

  • LogP Calculation : Use SwissADME or Molinspiration to estimate lipophilicity.
  • pKa Prediction : Tools like ACD/Labs or MarvinSuite predict ionization states.
  • Bioavailability Radar : SwissADME’s radar plots assess drug-likeness (e.g., compliance with Lipinski’s rules) .

Advanced: How can regioselectivity in bromination be controlled when synthesizing analogs of this compound?

  • Directing Groups : Introduce temporary protecting groups (e.g., acetyl) to steer bromine to specific positions.
  • Microwave-Assisted Synthesis : Enhance reaction efficiency and selectivity via controlled heating.
  • DFT Calculations : Model transition states to predict preferred bromination sites .

Advanced: What in vitro models are appropriate for preliminary toxicity screening of this compound?

  • Hepatotoxicity : Use primary hepatocytes or HepG2 cells with ALT/AST release assays.
  • Cardiotoxicity : Assess hERG channel inhibition via patch-clamp electrophysiology.
  • Genotoxicity : Conduct Ames tests or Comet assays to detect DNA damage .

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